molecular formula C10H8N6O4 B12706859 Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester CAS No. 80761-67-7

Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester

Cat. No.: B12706859
CAS No.: 80761-67-7
M. Wt: 276.21 g/mol
InChI Key: QHGNJLJFLSMZMG-UHFFFAOYSA-N
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Description

Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is a complex organic compound that belongs to the class of pyrimido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrimido-triazine core.

    Functional Group Transformations: Introduction of functional groups such as cyano, dioxo, and ester groups through various organic transformations.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction parameters are carefully selected to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrimido(4,5-e)-as-triazine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them promising candidates for drug development.

Medicine

In medicine, these compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, and antitumor effects, making them valuable in the development of new pharmaceuticals.

Industry

In the industrial sector, these compounds can be used in the production of agrochemicals, dyes, and advanced materials. Their versatile chemical properties enable their application in various industrial processes.

Mechanism of Action

The mechanism of action of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(4,5-e)-as-triazine-3-acetic acid derivatives: Compounds with similar core structures but different functional groups.

    Triazine derivatives: Compounds with a triazine ring, known for their diverse biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring, widely studied for their medicinal properties.

Uniqueness

Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

80761-67-7

Molecular Formula

C10H8N6O4

Molecular Weight

276.21 g/mol

IUPAC Name

ethyl 2-cyano-2-(6,8-dioxo-5H-pyrimido[4,5-e][1,2,4]triazin-3-yl)acetate

InChI

InChI=1S/C10H8N6O4/c1-2-20-9(18)4(3-11)6-12-7-5(15-16-6)8(17)14-10(19)13-7/h4H,2H2,1H3,(H2,12,13,14,16,17,19)

InChI Key

QHGNJLJFLSMZMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC2=C(C(=O)NC(=O)N2)N=N1

Origin of Product

United States

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